molecular formula C17H15Cl2FN2O2 B2673212 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide CAS No. 477862-45-6

2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide

Cat. No. B2673212
M. Wt: 369.22
InChI Key: HLBOVPOURKLMED-SRZZPIQSSA-N
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Description

“2,4-dichloro-N’-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide” is a chemical compound with the CAS Number: 477862-45-6. Its linear formula is C17H15Cl2FN2O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15Cl2FN2O2/c18-13-4-7-15(16(19)10-13)17(23)22-21-11-12-2-5-14(6-3-12)24-9-1-8-20/h2-7,10-11H,1,8-9H2,(H,22,23)/b21-11+ .

The molecular weight of this compound is 369.22 .

Scientific Research Applications

Antimicrobial and Antioxidant Potential

Compounds synthesized from similar structures have been evaluated for their antimicrobial and antioxidant activities. For instance, Muhammad Zaheer et al. (2015) reported the efficient green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides and evaluated their antioxidant potential. The study found that most synthesized compounds exhibited useful potential for pharmaceutical applications, especially derivatives bearing 2-hydroxy substituents, suggesting their utility in developing new antimicrobial and antioxidant agents (Muhammad Zaheer et al., 2015).

Similarly, C. Nastasă et al. (2015) synthesized a new series of hydrazones bearing a thiazole scaffold and evaluated their antimicrobial and antioxidant properties. Some derivatives exhibited better free-radical scavenging ability than others, highlighting the influence of specific substituents on the biological activity of these compounds (C. Nastasă et al., 2015).

Anticancer Activity

The potential anticancer activity of hydrazide and hydrazone derivatives has also been explored. Salahuddin et al. (2014) utilized o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid in a series of steps to synthesize 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives. These compounds underwent further reactions to synthesize 1,3,4-oxadiazole derivatives, which were evaluated for their in vitro anticancer activity. One compound was found to be particularly active on breast cancer cell lines, demonstrating the potential of these derivatives in cancer therapy (Salahuddin et al., 2014).

Synthesis and Structural Characterization

The synthesis of hydrazide and hydrazone derivatives often involves innovative methods that can offer advantages such as reduced reaction times and improved yields. For example, the synthesis of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized by X-ray single crystal diffraction technique, showcasing the detailed structural characterization of such compounds (Ersin Inkaya et al., 2012).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2,4-dichloro-N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2FN2O2/c18-13-4-7-15(16(19)10-13)17(23)22-21-11-12-2-5-14(6-3-12)24-9-1-8-20/h2-7,10-11H,1,8-9H2,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBOVPOURKLMED-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide

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